molecular formula C9H9NO2 B1587206 3-Ethoxy-4-hydroxybenzonitrile CAS No. 60758-79-4

3-Ethoxy-4-hydroxybenzonitrile

Cat. No.: B1587206
CAS No.: 60758-79-4
M. Wt: 163.17 g/mol
InChI Key: NBUPJWDUINJHFZ-UHFFFAOYSA-N
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Description

3-Ethoxy-4-hydroxybenzonitrile is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzonitrile, featuring an ethoxy group at the third position and a hydroxyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 3-ethoxy-4-hydroxybenzonitrile are not well-documented in the public domain. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 3-ethoxy-4-hydroxybenzonitrile can undergo oxidation to form corresponding quinones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-4-hydroxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-4-hydroxybenzonitrile depends on its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 3-Ethoxy-4-hydroxybenzonitrile is unique due to the presence of both an ethoxy and a hydroxyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

3-Ethoxy-4-hydroxybenzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10_{10}H11_{11}NO2_2. The compound features an ethoxy group and a hydroxyl group attached to a benzonitrile framework, which enhances its solubility and modifies its electronic properties compared to structurally similar compounds.

Structural Comparison Table

Compound NameStructural FeaturesUnique Properties
This compound Ethoxy and hydroxyl groups on benzeneEnhanced solubility; potential enzyme inhibitor
4-HydroxybenzonitrileHydroxyl group on benzeneSimpler structure; lacks ethoxy substituent
3-Methoxy-4-hydroxybenzonitrileMethoxy instead of ethoxy groupDifferent solubility and reactivity
3-Amino-4-hydroxybenzonitrileAmino group replacing the nitrilePotentially higher biological activity

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant enzyme inhibition properties. Notably, it has been studied as a potential inhibitor of deoxycytidine kinase , an enzyme crucial for nucleoside metabolism. The interactions with enzymes are primarily facilitated through hydrophobic and polar interactions , suggesting its potential utility in therapeutic applications, particularly in cancer treatment and antiviral therapies.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound effectively inhibits deoxycytidine kinase with a binding affinity that suggests its potential as a scaffold for drug design. The compound's ability to form hydrogen bonds and hydrophobic contacts enhances its interaction with the enzyme, leading to significant inhibition.
  • Therapeutic Applications :
    • The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival.
  • Antiviral Activity :
    • Preliminary research has indicated that this compound may exhibit antiviral properties, although further studies are required to elucidate the specific mechanisms involved and to evaluate its efficacy against various viral pathogens.

Summary of Biological Activity

The biological activity of this compound is characterized by:

  • Enzyme Inhibition : Particularly deoxycytidine kinase, with implications for cancer therapy.
  • Potential Antiviral Properties : Indicating a broader therapeutic application spectrum.
  • Binding Affinity : Strong interactions with biological macromolecules enhance its potential as a drug candidate.

Future Directions

Further research is necessary to fully understand the mechanisms behind the biological activities of this compound. This includes:

  • Detailed mechanistic studies to identify specific molecular targets.
  • Exploration of structure-activity relationships (SAR) to optimize its pharmacological properties.
  • In vivo studies to evaluate safety, efficacy, and therapeutic potential in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethoxy-4-hydroxybenzonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, boronate intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan derivatives) enable Suzuki-Miyaura cross-coupling, as seen in structurally similar benzonitrile derivatives . Optimization involves adjusting catalysts (e.g., Pd-based), solvent polarity (e.g., DMF/water mixtures), and temperature (60–100°C). Monitoring reaction progress via TLC or HPLC ensures intermediate stability .

Q. How should researchers characterize the purity and structure of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^13C spectra to confirm ethoxy (-OCH2_2CH3_3), hydroxy (-OH), and nitrile (-CN) groups. Coupling patterns in aromatic regions distinguish substituent positions .
  • IR : Verify -CN (2240–2220 cm1^{-1}), -OH (broad ~3200 cm1^{-1}), and ether C-O (1250–1050 cm1^{-1}) stretches .
  • Mass Spectrometry : Use high-resolution MS (e.g., ESI-TOF) to confirm molecular ion [M+H]+^+ and fragmentation patterns .

Q. What precautions are critical for handling and storing this compound to maintain its stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2_2) at 2–8°C to prevent hydrolysis of the nitrile group. Use PPE (gloves, goggles) to avoid skin/eye irritation, as recommended for structurally similar nitriles . Ventilated fume hoods are mandatory during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-density distributions to identify reactive sites. For example, the hydroxy group’s ortho-directing effect and nitrile’s electron-withdrawing nature can be quantified via Fukui indices . Molecular docking studies further predict interactions with biological targets (e.g., enzymes) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Strategies include:

  • Purity Assurance : Use preparative HPLC (>99% purity) and quantify trace impurities via GC-MS .
  • Biological Replicates : Conduct dose-response assays (e.g., IC50_{50} in triplicate) to validate antimicrobial or enzyme-inhibition activity .
  • Structural Analogs : Compare activities with halogenated derivatives (e.g., 3-chloro-4-ethoxy analogs) to isolate substituent effects .

Q. What experimental approaches study this compound’s role as a ligand in coordination chemistry?

  • Methodological Answer :

  • Synthesis of Metal Complexes : React with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) in ethanol/water under reflux. Monitor complexation via UV-Vis (ligand-to-metal charge transfer bands) .
  • X-ray Crystallography : Resolve crystal structures to confirm binding modes (e.g., monodentate vs. bidentate) .
  • Magnetic Susceptibility : Assess paramagnetic properties for applications in materials science .

Q. Data Contradiction Analysis

  • Example Issue : Conflicting reports on the compound’s solubility in polar solvents.
    • Resolution : Standardize solvent systems (e.g., DMSO vs. ethanol) and measure via nephelometry. Cross-reference with Hansen solubility parameters .

Q. Safety and Compliance

  • Regulatory Note : this compound is not FDA-approved. Adhere to institutional biosafety protocols for in vitro studies .

Properties

IUPAC Name

3-ethoxy-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUPJWDUINJHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396604
Record name 3-ethoxy-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60758-79-4
Record name 3-ethoxy-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Ethoxy-4-hydroxybenzonitrile
3-Ethoxy-4-hydroxybenzonitrile
3-Ethoxy-4-hydroxybenzonitrile
3-Ethoxy-4-hydroxybenzonitrile
3-Ethoxy-4-hydroxybenzonitrile
3-Ethoxy-4-hydroxybenzonitrile

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